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Fluvoxamine-d4 (maleate)

Cat. No.: B12416547
M. Wt: 438.4 g/mol
InChI Key: LFMYNZPAVPMEGP-YNGKOISLSA-N
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Description

Rationale for Deuterium (B1214612) Labeling in Pharmaceutical Sciences

Deuterium, a stable isotope of hydrogen, has garnered significant attention in pharmaceutical sciences for its potential to enhance the metabolic stability of drug compounds. musechem.com The substitution of hydrogen with deuterium, a process known as deuteration, can lead to a stronger chemical bond due to the mass difference. This increased bond strength can slow down metabolic processes that involve the cleavage of carbon-hydrogen bonds, a common pathway for drug breakdown in the body. nih.gov Consequently, deuterated compounds may exhibit a longer half-life, improved bioavailability, and a more consistent systemic exposure, which can translate to more effective and convenient dosing regimens. medchemexpress.comresearchgate.netnih.gov Furthermore, deuterium-labeled compounds serve as invaluable internal standards in mass spectrometry, enabling precise quantification of drugs and their metabolites in complex biological samples. musechem.com

Principles of Deuterium Kinetic Isotope Effect (DKIE) and its Mechanistic Basis

The Deuterium Kinetic Isotope Effect (DKIE) is a phenomenon where the rate of a chemical reaction is altered when a hydrogen atom in a reactant is replaced by a deuterium atom. jmest.org This effect is quantified as the ratio of the rate constant of the reaction with the lighter isotope (kH) to that with the heavier isotope (kD). wikipedia.org A "normal" KIE (kH/kD > 1) indicates that the reaction is slower with deuterium, which is the more common scenario. jmest.org

The mechanistic basis of the DKIE lies in the difference in zero-point vibrational energy between a carbon-hydrogen (C-H) bond and a carbon-deuterium (C-D) bond. princeton.edu Due to its greater mass, deuterium forms a stronger bond with carbon, resulting in a lower zero-point energy. wikipedia.orgprinceton.edu For a reaction to occur where this bond is broken, more energy is required to reach the transition state for the C-D bond compared to the C-H bond. wikipedia.org This difference in activation energy leads to a slower reaction rate for the deuterated compound. wikipedia.orgprinceton.edu The magnitude of the DKIE can provide valuable insights into the rate-determining step of a reaction mechanism. jmest.orgepfl.ch

Scope and Significance of Deuterated Analogs in Drug Discovery and Development

The strategic incorporation of deuterium into drug candidates, often referred to as "deuterium switching," has emerged as a valuable strategy in drug discovery and development. nih.govresearchgate.net This approach can lead to significant improvements in a drug's pharmacokinetic profile, potentially enhancing its efficacy and safety. nih.gov For instance, deuteration can reduce the formation of toxic metabolites by altering the metabolic pathway of a drug. nih.govresearchgate.net

The approval of deutetrabenazine by the FDA in 2017 marked a significant milestone, becoming the first deuterated drug to receive regulatory approval. researchgate.netnih.gov This success has spurred further investment and research into deuterated compounds, with numerous candidates currently in various stages of clinical development. tandfonline.com The application of deuteration is no longer limited to modifying existing drugs; it is now being integrated into the early stages of drug discovery to design novel therapeutic agents with optimized properties. nih.gov

Overview of Fluvoxamine (B1237835) in Neuropharmacological Research (Pre-clinical and Mechanistic Perspectives)

Fluvoxamine is a selective serotonin (B10506) reuptake inhibitor (SSRI) that has been extensively studied in preclinical neuropharmacological research. nih.gov Its primary mechanism of action is the potent and selective inhibition of serotonin (5-HT) reuptake in brain synaptosomes, leading to an increase in the extracellular concentration of 5-HT. nih.govcaymanchem.com

Preclinical studies have demonstrated that fluvoxamine exhibits a range of effects consistent with its antidepressant and anxiolytic properties. For example, it has been shown to reduce immobility time in the forced swim test in mice, a model often used to predict antidepressant efficacy. caymanchem.com Research also indicates that fluvoxamine can modulate the glutamatergic system, an important neurotransmitter system implicated in depression. researchgate.net Furthermore, studies have explored its interaction with sigma-1 receptors, suggesting a more complex pharmacological profile than initially understood. caymanchem.comresearchgate.net Investigations into its effects on sleep architecture in animal models have also contributed to a broader understanding of its neuropharmacological actions. dovepress.com

Research Focus on Fluvoxamine-d4 (maleate) as a Deuterated Chemical Compound

Fluvoxamine-d4 (maleate) is a deuterated analog of fluvoxamine, where four hydrogen atoms have been replaced with deuterium. glpbio.com Specifically, it is the maleate (B1232345) salt of (E)-Fluvoxamine-d4. glpbio.com This stable isotope-labeled compound is primarily intended for use as an internal standard for the quantification of fluvoxamine in biological samples using mass spectrometry techniques like GC- or LC-MS. caymanchem.com The known and stable mass difference between Fluvoxamine-d4 (maleate) and the parent drug allows for highly accurate and precise measurements, which are crucial for pharmacokinetic and metabolic studies. musechem.com The development and availability of such deuterated standards are essential for advancing research into the disposition and effects of fluvoxamine.

Interactive Data Tables

Table 1: Chemical Properties of Fluvoxamine-d4 (maleate)

PropertyValueSource
CAS Number 1432075-74-5 glpbio.comlgcstandards.com
Molecular Formula C19H21D4F3N2O6 glpbio.com
Molecular Weight 438.43 g/mol glpbio.com
Synonyms (E)-Fluvoxamine-d4 (maleate), DU-23000-d4 maleate glpbio.comglpbio.com
Purity ≥99% deuterated forms (d1-d4) caymanchem.com
Storage Temperature -20°C lgcstandards.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H25F3N2O6 B12416547 Fluvoxamine-d4 (maleate)

Properties

Molecular Formula

C19H25F3N2O6

Molecular Weight

438.4 g/mol

IUPAC Name

(Z)-but-2-enedioic acid;1,1,2,2-tetradeuterio-2-[(E)-[5-methoxy-1-[4-(trifluoromethyl)phenyl]pentylidene]amino]oxyethanamine

InChI

InChI=1S/C15H21F3N2O2.C4H4O4/c1-21-10-3-2-4-14(20-22-11-9-19)12-5-7-13(8-6-12)15(16,17)18;5-3(6)1-2-4(7)8/h5-8H,2-4,9-11,19H2,1H3;1-2H,(H,5,6)(H,7,8)/b20-14+;2-1-/i9D2,11D2;

InChI Key

LFMYNZPAVPMEGP-YNGKOISLSA-N

Isomeric SMILES

[2H]C([2H])(C([2H])([2H])O/N=C(\CCCCOC)/C1=CC=C(C=C1)C(F)(F)F)N.C(=C\C(=O)O)\C(=O)O

Canonical SMILES

COCCCCC(=NOCCN)C1=CC=C(C=C1)C(F)(F)F.C(=CC(=O)O)C(=O)O

Origin of Product

United States

Synthesis and Comprehensive Characterization of Fluvoxamine D4 Maleate

Advanced Synthetic Strategies for Deuterium (B1214612) Incorporation

The synthesis of Fluvoxamine-d4 (maleate) necessitates the strategic and controlled introduction of deuterium atoms into the molecular structure. The formal chemical name, (1E)-5-methoxy-1-[4-(trifluoromethyl)phenyl]-1-pentanone O-(2-aminoethyl-1,1,2,2-d4)oxime, 2Z-butenedioate, explicitly indicates that the four deuterium atoms are located on the 2-aminoethyl moiety of the molecule caymanchem.com. This targeted deuteration is achieved through the use of specifically designed deuterated precursors.

Regioselective Deuteration Methodologies

Regioselective deuteration is paramount to ensure that the deuterium atoms are incorporated at the desired positions within the molecule. For Fluvoxamine-d4, the focus is on the ethylamine side chain. A common strategy to achieve this is through the reduction of a suitable precursor with a deuterium source. For instance, a precursor containing a nitrile or a protected amine with a functional group amenable to reduction can be treated with a deuterated reducing agent, such as lithium aluminum deuteride (LiAlD4), to introduce deuterium atoms at specific locations. Another approach involves the use of deuterated building blocks in a convergent synthesis, which offers high regioselectivity.

Precursor Design and Derivatization for Deuterium Labeling

The cornerstone of synthesizing Fluvoxamine-d4 is the preparation of a deuterated 2-aminoethylamine derivative. A plausible precursor is 2-aminoethanol-1,1,2,2-d4, which can be synthesized from commercially available deuterated starting materials. This deuterated aminoalcohol can then be converted into a more reactive intermediate, such as 2-chloroethylamine-1,1,2,2-d4 hydrochloride. The synthesis of such chlorinated derivatives from their corresponding amino alcohols using reagents like thionyl chloride is a well-established chemical transformation google.comgoogle.comchemicalbook.comgoogleapis.com. The design of this precursor ensures that the deuterium labels are introduced early in the synthetic sequence and are retained throughout the subsequent reaction steps leading to the final product.

Chemical Synthesis Pathways for Fluvoxamine-d4

The chemical synthesis of Fluvoxamine-d4 (maleate) generally follows the established routes for its non-deuterated counterpart, with the key difference being the use of a deuterated reagent in one of the crucial steps.

Multi-Step Synthesis Approaches

A common synthetic route to fluvoxamine (B1237835) involves the alkylation of 5-methoxy-1-[4-(trifluoromethyl)phenyl]pentan-1-one oxime with a 2-haloethylamine derivative google.com. To synthesize Fluvoxamine-d4, this key alkylation step is modified by using the deuterated precursor, 2-chloroethylamine-1,1,2,2-d4 hydrochloride.

Oxime Formation: 5-methoxy-1-[4-(trifluoromethyl)phenyl]pentan-1-one is reacted with hydroxylamine to form 5-methoxy-1-[4-(trifluoromethyl)phenyl]pentan-1-one oxime nih.govsciengine.comnih.gov.

Alkylation with Deuterated Precursor: The resulting oxime is then alkylated with 2-chloroethylamine-1,1,2,2-d4 hydrochloride in the presence of a base to yield the deuterated fluvoxamine free base.

Salt Formation: The purified Fluvoxamine-d4 free base is then reacted with maleic acid to form the stable maleate (B1232345) salt, Fluvoxamine-d4 (maleate).

StepReactantsProduct
15-methoxy-1-[4-(trifluoromethyl)phenyl]pentan-1-one, Hydroxylamine5-methoxy-1-[4-(trifluoromethyl)phenyl]pentan-1-one oxime
25-methoxy-1-[4-(trifluoromethyl)phenyl]pentan-1-one oxime, 2-chloroethylamine-1,1,2,2-d4 hydrochlorideFluvoxamine-d4 (free base)
3Fluvoxamine-d4 (free base), Maleic acidFluvoxamine-d4 (maleate)

Optimization of Reaction Conditions for Isotopic Yield

To ensure a high isotopic yield and minimize isotopic scrambling (the loss or migration of deuterium atoms), reaction conditions must be carefully controlled. This includes the choice of solvent, base, and temperature. For the alkylation step, a non-protic solvent is generally preferred to prevent any exchange of deuterium with hydrogen atoms from the solvent. The base used should be strong enough to deprotonate the oxime but not so harsh as to promote side reactions or isotopic exchange. Temperature and reaction time are also critical parameters that need to be optimized to drive the reaction to completion while preserving the isotopic integrity of the product acs.orgnih.govoptica.org.

Isotopic Enrichment and Purity Assessment Methodologies

The comprehensive characterization of Fluvoxamine-d4 (maleate) involves rigorous analytical testing to confirm its chemical identity, purity, and the extent of deuterium incorporation.

Table of Analytical Methodologies for Fluvoxamine-d4 (maleate) Characterization

Analytical Technique Purpose Key Parameters Measured
Mass Spectrometry (MS) Confirmation of molecular weight and determination of isotopic enrichment. Molecular ion peak (M+H)+, Isotopic distribution (d0 to d4).
Nuclear Magnetic Resonance (NMR) Spectroscopy Structural elucidation and confirmation of deuterium location. Chemical shifts, signal splitting, absence of proton signals at deuterated positions.

| High-Performance Liquid Chromatography (HPLC) | Determination of chemical purity and separation from impurities. | Retention time, peak area, presence of impurity peaks. |

High-resolution mass spectrometry is employed to accurately determine the molecular weight of Fluvoxamine-d4 (maleate) and to quantify the isotopic enrichment by analyzing the distribution of the different deuterated species (d1, d2, d3, and d4) caymanchem.comijbpas.com. A high percentage of the d4 species is indicative of a successful and efficient deuteration process.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structural confirmation. In the ¹H NMR spectrum of Fluvoxamine-d4, the signals corresponding to the protons on the 2-aminoethyl moiety would be absent or significantly reduced, confirming the location of the deuterium atoms. ²H NMR can also be used to directly observe the deuterium signals. Quantitative NMR (qNMR) can be utilized for the precise determination of the isotopic purity chinjmap.comresearchgate.netsemanticscholar.orgfujifilm.comnih.gov.

High-Performance Liquid Chromatography (HPLC), often coupled with UV or mass spectrometric detection, is used to assess the chemical purity of the final compound nih.govnih.gov. This technique separates Fluvoxamine-d4 from any non-deuterated fluvoxamine, starting materials, and other process-related impurities, allowing for their quantification.

Quantification of Deuterium Content

The quantification of deuterium in Fluvoxamine-d4 (maleate) is a critical step to ascertain the level of isotopic enrichment and to ensure its suitability as an internal standard for quantitative bioanalytical studies. The primary objective is to determine the percentage of molecules that have been successfully labeled with the desired number of deuterium atoms. This is typically expressed as the atom percent of deuterium.

Several analytical techniques can be employed for this purpose, with mass spectrometry and Nuclear Magnetic Resonance (NMR) spectroscopy being the most prevalent. High-resolution mass spectrometry can distinguish between the unlabeled compound and its deuterated isotopologues based on their precise mass-to-charge ratios. By analyzing the relative intensities of the ion peaks corresponding to the unlabeled (d0) and the various deuterated forms (d1, d2, d3, d4), the distribution of deuterium incorporation can be accurately calculated.

Commercially available Fluvoxamine-d4 is often specified with a high deuterium content, typically with a purity of ≥99% for all deuterated forms (d1-d4) combined. caymanchem.com This indicates a very high level of isotopic enrichment.

Table 1: Isotopic Distribution Data for a Representative Batch of Fluvoxamine-d4

Isotopologue Percentage
d0 < 1%
d1 < 1%
d2 < 1%
d3 < 5%
d4 > 95%

Note: This table represents typical data and may vary between batches.

Evaluation of Isotopic Impurities

Isotopic impurities refer to the presence of molecules with fewer than the desired number of deuterium atoms (e.g., d0, d1, d2, d3 in a d4-labeled compound). The evaluation of these impurities is essential as their presence can potentially interfere with the accuracy of quantitative analyses where Fluvoxamine-d4 is used as an internal standard. The primary isotopic impurity of concern is the unlabeled analog, Fluvoxamine (d0).

The same techniques used for quantifying deuterium content, namely mass spectrometry and NMR, are employed to evaluate isotopic impurities. Mass spectrometry is particularly powerful in this regard, as it can separate and quantify the relative abundance of each isotopologue. The goal is to ensure that the signal from the unlabeled Fluvoxamine is negligible compared to the signal from the deuterated standard.

For Fluvoxamine-d4, the isotopic purity is generally very high, with the combined percentage of d0 to d3 forms being minimal. This ensures that the contribution of the unlabeled species to the measured analytical signal is insignificant, thereby validating its use as a reliable internal standard in sensitive analytical methods like Liquid Chromatography-Mass Spectrometry (LC-MS).

Structural Elucidation Techniques for Deuterated Analogs

Nuclear Magnetic Resonance (NMR) Spectroscopy for Deuterium Position Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for confirming the precise location of deuterium atoms within the Fluvoxamine-d4 molecule. The substitution of a proton (¹H) with a deuteron (²H or D) leads to distinct changes in the NMR spectrum.

In ¹H NMR spectroscopy, the signal corresponding to the proton that has been replaced by deuterium will disappear or be significantly reduced in intensity. For Fluvoxamine-d4 (maleate), the formal name (1E)-5-methoxy-1-[4-(trifluoromethyl)phenyl]-1-pentanone O-(2-aminoethyl-1,1,2,2-d4)oxime, 2Z-butenedioate indicates that all four hydrogen atoms on the aminoethyl moiety have been replaced by deuterium. caymanchem.com Therefore, a comparison of the ¹H NMR spectra of Fluvoxamine and Fluvoxamine-d4 would show the absence of signals corresponding to the two methylene groups (-CH₂-CH₂-) of the aminoethyl chain in the deuterated analog.

Alternatively, Deuterium NMR (²H NMR) can be used to directly observe the deuterium nuclei. This technique provides a spectrum showing signals only from the deuterium atoms. The chemical shift of these signals in the ²H NMR spectrum directly confirms their position in the molecular structure. This method is highly effective for verifying the site of deuteration in highly enriched compounds.

Table 2: Expected ¹H NMR Chemical Shift Changes for Fluvoxamine-d4

Functional Group Fluvoxamine (¹H Signal) Fluvoxamine-d4 (¹H Signal) Rationale
-O-CH₂- Present Absent/Reduced Substitution of protons with deuterium

High-Resolution Mass Spectrometry for Molecular Structure Verification

The incorporation of four deuterium atoms in place of four hydrogen atoms results in a predictable increase in the molecular weight of the compound. By comparing the experimentally measured exact mass of Fluvoxamine-d4 with its calculated theoretical mass, the molecular formula can be unequivocally confirmed.

Table 3: Molecular Weight and Formula Comparison

Compound Molecular Formula (Free Base) Molecular Weight (Free Base) Molecular Formula (Maleate Salt) Molecular Weight (Maleate Salt)
Fluvoxamine C₁₅H₂₁F₃N₂O₂ 318.33 C₁₉H₂₅F₃N₂O₆ 434.41 chemicalbook.com

Advanced Analytical Methodologies Utilizing Fluvoxamine D4 Maleate As a Stable Isotope Internal Standard

Foundational Principles of Stable Isotope Internal Standards in Quantitative Bioanalysis

In quantitative bioanalysis, an ideal internal standard (IS) should mimic the analyte of interest throughout the entire analytical process, from extraction to detection. Stable isotope-labeled internal standards, such as Fluvoxamine-d4 (maleate), are considered the gold standard for LC-MS/MS-based quantification. The fundamental principle lies in the near-identical physicochemical properties of the deuterated standard to the unlabeled analyte.

Fluvoxamine-d4 is structurally identical to fluvoxamine (B1237835), with the exception that four hydrogen atoms have been replaced by deuterium (B1214612) atoms. This substitution results in a mass shift that is readily distinguishable by a mass spectrometer, while having a negligible effect on the compound's chemical behavior. Consequently, Fluvoxamine-d4 co-elutes with fluvoxamine during chromatographic separation and experiences similar extraction recovery, ionization efficiency, and potential matrix effects.

By adding a known concentration of Fluvoxamine-d4 to the biological sample at the beginning of the workflow, any loss of the analyte during sample processing will be accompanied by a proportional loss of the internal standard. Similarly, any suppression or enhancement of the analyte's signal in the mass spectrometer due to co-eluting matrix components will be mirrored by the internal standard. The ratio of the analyte's peak area to the internal standard's peak area is then used for quantification. This ratio remains constant even with variations in sample recovery or matrix effects, leading to highly reliable and reproducible results.

Development of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Methods for Fluvoxamine and its Metabolites

The development of a robust LC-MS/MS method for the determination of fluvoxamine in biological fluids involves meticulous optimization of sample preparation and chromatographic separation. The use of Fluvoxamine-d4 (maleate) as an internal standard is integral to achieving the required sensitivity, specificity, and accuracy for clinical and research applications.

The primary goal of sample preparation is to extract fluvoxamine and Fluvoxamine-d4 from the biological matrix, remove interfering substances, and concentrate the analytes prior to LC-MS/MS analysis. The most common techniques employed are liquid-liquid extraction (LLE), solid-phase extraction (SPE), and protein precipitation (PPT).

Liquid-liquid extraction is a widely used technique for the purification of fluvoxamine from plasma samples. This method relies on the differential solubility of the analyte and matrix components in two immiscible liquid phases. A key aspect of LLE optimization is the selection of an appropriate organic solvent that provides high extraction efficiency for fluvoxamine while minimizing the co-extraction of endogenous interferences.

In a validated LC-MS/MS method for the quantification of fluvoxamine in human plasma, LLE was employed using a mixture of organic solvents. ijbpas.com The procedure involved the addition of the internal standard, Fluvoxamine-d4, to the plasma sample, followed by the extraction solvent. ijbpas.com After vortexing and centrifugation to ensure thorough mixing and phase separation, the organic layer containing fluvoxamine and Fluvoxamine-d4 was evaporated to dryness and the residue reconstituted in the mobile phase for injection into the LC-MS/MS system. ijbpas.com The recovery of the analyte and internal standard is a critical parameter evaluated during method development.

Recovery Data for Fluvoxamine and Fluvoxamine-d4 using LLE
CompoundMean Recovery (%)Coefficient of Variation (CV, %)
Fluvoxamine62.743.10
Fluvoxamine-d484.55N/A

Solid-phase extraction offers a more selective and often cleaner sample extract compared to LLE. The development of an SPE method for fluvoxamine involves selecting a sorbent that retains the analyte while allowing interfering compounds to be washed away. Reversed-phase sorbents, such as C18, are commonly used for the extraction of moderately polar compounds like fluvoxamine from aqueous matrices.

The SPE procedure typically involves four steps: conditioning the sorbent, loading the sample (to which Fluvoxamine-d4 has been added), washing away interferences, and eluting the analyte and internal standard. Optimization of each step is crucial for achieving high recovery and a clean extract. This includes selecting the appropriate conditioning solvents, optimizing the sample pH to ensure efficient retention of fluvoxamine on the sorbent, choosing wash solvents that remove interferences without eluting the analyte, and finally, selecting an elution solvent that provides complete recovery of both fluvoxamine and Fluvoxamine-d4.

Protein precipitation is a rapid and straightforward method for removing the bulk of proteins from plasma samples. This technique is particularly amenable to high-throughput analysis. The principle involves the addition of a precipitating agent, typically an organic solvent or an acid, to the plasma sample containing Fluvoxamine-d4. This causes the proteins to denature and precipitate out of the solution.

In a method for the analysis of several selective serotonin (B10506) reuptake inhibitors, including fluvoxamine, in human plasma, a protein precipitation and phospholipid removal plate was utilized. nih.govdovepress.com The procedure involved adding an internal standard solution containing Fluvoxamine-d4 to the plasma samples, followed by acetonitrile (B52724) containing 1% formic acid to precipitate the proteins. dovepress.com The mixture was then passed through the wells of the plate, and the resulting filtrate, containing fluvoxamine and Fluvoxamine-d4, was collected, evaporated, and reconstituted for LC-MS/MS analysis. dovepress.com This approach effectively removes proteins and phospholipids, which are known to cause ion suppression in mass spectrometry.

The chromatographic separation of fluvoxamine from its metabolites and other endogenous components is critical for accurate quantification. Reversed-phase high-performance liquid chromatography (RP-HPLC) is the most common technique employed. The selection of the analytical column and mobile phase composition are key to achieving good peak shape, resolution, and a short analysis time.

C18 columns are widely used for the analysis of fluvoxamine due to their ability to retain and separate moderately polar compounds. ijbpas.comdovepress.com The mobile phase typically consists of a mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer, often with a small amount of acid (e.g., formic acid) to improve peak shape and ionization efficiency in the mass spectrometer. dovepress.com

A gradient elution is often employed to ensure the efficient elution of all compounds of interest while maintaining a reasonable run time. The gradient starts with a higher proportion of the aqueous phase to retain the analytes on the column and then gradually increases the organic phase concentration to elute the compounds based on their hydrophobicity.

Mass Spectrometric Detection Parameters for Deuterated and Non-Deuterated Analytes

The successful quantification of fluvoxamine using Fluvoxamine-d4 (maleate) as an internal standard hinges on the meticulous optimization of mass spectrometric parameters. This ensures the selective and sensitive detection of both the analyte and its deuterated counterpart.

The choice of ionization technique is critical for achieving optimal sensitivity in LC-MS/MS analysis. For fluvoxamine and its deuterated internal standard, Electrospray Ionization (ESI) is the preferred method. ESI is particularly well-suited for moderately polar molecules like fluvoxamine, which can be readily ionized in solution. The process involves the formation of a fine spray of charged droplets from the eluent of the liquid chromatograph, from which gas-phase ions of the analyte are generated.

In the analysis of fluvoxamine, ESI is typically operated in the positive ion mode. This is because the fluvoxamine molecule contains basic nitrogen atoms that can readily accept a proton to form a positively charged ion, [M+H]⁺. This protonation occurs efficiently in the acidic mobile phases commonly used in reversed-phase chromatography, leading to a strong and stable signal.

While Atmospheric Pressure Chemical Ionization (APCI) is another viable ionization technique, it is generally favored for less polar and more volatile compounds. Given the physicochemical properties of fluvoxamine, ESI typically provides superior ionization efficiency and, consequently, better sensitivity for this analyte.

Multiple Reaction Monitoring (MRM) is a highly selective and sensitive detection technique used in tandem mass spectrometry. It involves the selection of a specific precursor ion in the first quadrupole (Q1), its fragmentation in the collision cell (Q2), and the detection of a specific product ion in the third quadrupole (Q3). The optimization of MRM transitions is a crucial step in method development to ensure the highest possible signal intensity for both the analyte and the internal standard.

The process of MRM optimization typically involves the direct infusion of a standard solution of the analyte and the internal standard into the mass spectrometer. The instrument is first operated in full scan mode to identify the mass-to-charge ratio (m/z) of the precursor ions, which are generally the protonated molecules [M+H]⁺. For fluvoxamine, the precursor ion is found at an m/z of 319.30, while for Fluvoxamine-d4, it is at 323.23.

Following the selection of the precursor ions, a product ion scan is performed to identify the most abundant and stable fragment ions generated upon collision-induced dissociation (CID). The collision energy (CE) is varied to find the optimal value that produces the highest intensity for the desired product ion. Similarly, other parameters like the cone voltage or declustering potential are optimized to ensure efficient transmission of the precursor ion into the collision cell.

For fluvoxamine, a common and intense product ion is observed at m/z 70.99. For Fluvoxamine-d4, the corresponding product ion is found at m/z 71.04. The selection of these specific precursor-to-product ion transitions provides a high degree of specificity to the analytical method.

A summary of optimized MRM parameters from a validated UPLC-MS/MS method is presented in the table below. ijbpas.com

Table 1: Optimized MRM Transition Parameters for Fluvoxamine and Fluvoxamine-d4 (maleate)

Parameter Molecule Parent (m/z) Daughter (m/z) Dwell (sec) Cone (Volts) Collision Energy (eV)
Analyte Fluvoxamine 319.30 70.99 0.2 50 20
Internal Standard Fluvoxamine-d4 323.23 71.04 0.2 50 20

Rigorous Validation of Analytical Methods Employing Fluvoxamine-d4 (maleate)

The validation of a bioanalytical method is essential to demonstrate its reliability for its intended purpose. When using Fluvoxamine-d4 (maleate) as an internal standard, the validation process adheres to stringent guidelines from regulatory authorities.

Specificity is the ability of the analytical method to differentiate and quantify the analyte in the presence of other components in the sample, such as metabolites, impurities, or matrix components. The use of a stable isotope-labeled internal standard like Fluvoxamine-d4 significantly enhances the specificity of the method.

Selectivity is typically assessed by analyzing blank biological matrix samples (e.g., plasma) from multiple sources to investigate for any interfering peaks at the retention times of the analyte and the internal standard. In a well-developed method, no significant interference should be observed in the MRM channels of fluvoxamine and Fluvoxamine-d4. The co-elution of the analyte and the internal standard, with their distinct mass transitions, ensures that any potential matrix effects are compensated for, further improving the specificity of the assay.

The linearity of an analytical method is its ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. A calibration curve is constructed by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the analyte.

For the quantification of fluvoxamine using Fluvoxamine-d4 as an internal standard, a typical calibration curve is prepared by spiking a blank biological matrix with known concentrations of fluvoxamine. A constant concentration of Fluvoxamine-d4 is added to each standard. The use of a deuterated internal standard helps to correct for variability in extraction efficiency and matrix effects, leading to excellent linearity.

A validated LC-MS/MS method for fluvoxamine in human plasma demonstrated linearity over a concentration range of 2.6260 to 294.0960 ng/mL. ijbpas.com The performance of the calibration curve is evaluated by its correlation coefficient (r²), which should ideally be close to 1.

Table 2: Linearity and Calibration Curve Performance for Fluvoxamine

Concentration Range (ng/mL) Number of Points Correlation Coefficient (r²)
2.6260 - 294.0960 8 > 0.99

Accuracy refers to the closeness of the mean test results obtained by the method to the true value (concentration) of the analyte. Precision describes the closeness of agreement (degree of scatter) between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions.

Precision is typically assessed at three levels: repeatability (intra-day precision), intermediate precision (inter-day precision), and reproducibility. Repeatability is evaluated by analyzing replicate quality control (QC) samples at different concentration levels (low, medium, and high) within the same day. Intermediate precision is determined by analyzing the same QC samples on different days, with different analysts, or on different equipment.

The accuracy of the method is determined by comparing the mean concentration found from the analysis of the QC samples to their nominal concentrations, expressed as a percentage.

A validated method for fluvoxamine quantification using Fluvoxamine-d4 as an internal standard demonstrated excellent accuracy and precision. ijbpas.com The results for the analysis of quality control samples at four different concentration levels (LLOQ, LQC, MQC, and HQC) are summarized below.

Table 3: Accuracy and Precision Data for Fluvoxamine Quantification

QC Level Nominal Conc. (ng/mL) Mean Measured Conc. (ng/mL) (n=6) Accuracy (%) Precision (%CV)
LLOQC 2.6260 2.63 100.15 3.10
LQC 7.8780 7.91 100.41 2.50
MQC 147.0480 145.23 98.76 1.80
HQC 235.2770 232.11 98.65 1.90

LLOQC: Lower Limit of Quantification Quality Control; LQC: Low Quality Control; MQC: Medium Quality Control; HQC: High Quality Control; %CV: Percent Coefficient of Variation

Evaluation of Extraction Recovery and Matrix Effects

The efficiency of an analytical method is critically dependent on the ability to consistently extract the analyte from the biological matrix and to minimize the influence of other endogenous components, known as matrix effects. Fluvoxamine-d4 (maleate) is instrumental in assessing these parameters.

In a validated LC-MS/MS method for the quantification of fluvoxamine in human plasma, the extraction recovery of both fluvoxamine and its deuterated internal standard, Fluvoxamine-d4, was determined. ijbpas.com The study utilized a liquid-liquid extraction technique to isolate the compounds from the plasma matrix. The mean recovery for Fluvoxamine-d4 was found to be 84.55%, while the average recovery for the parent analyte, fluvoxamine, was 62.74%. ijbpas.com The consistent and high recovery of the internal standard demonstrates the effectiveness of the extraction procedure.

The use of a deuterated internal standard like Fluvoxamine-d4 is particularly crucial for mitigating matrix effects, which can cause ion suppression or enhancement in the mass spectrometer, leading to inaccurate quantification. texilajournal.com By co-eluting with the analyte, Fluvoxamine-d4 experiences similar matrix effects, and the ratio of the analyte peak area to the internal standard peak area remains constant, thus correcting for these variations. texilajournal.com

Below is an interactive table summarizing the extraction recovery data for Fluvoxamine and Fluvoxamine-d4 in human plasma.

CompoundMean Extraction Recovery (%)
Fluvoxamine62.74
Fluvoxamine-d484.55

Characterization of Analyte Stability in Various Pre-analytical Conditions and Matrices

Ensuring the stability of an analyte and its internal standard in biological samples under various storage and handling conditions is a critical aspect of bioanalytical method validation. While specific stability data for Fluvoxamine-d4 (maleate) in various pre-analytical conditions and matrices is not extensively detailed in publicly available literature, general principles for stable isotope-labeled internal standards apply.

Deuterated standards are generally considered stable, but potential issues such as the loss of deuterium in solution or under mass spectrometry conditions should be considered during method development. hilarispublisher.com The stability of the parent drug, fluvoxamine maleate (B1232345), has been studied under various stress conditions. It has been shown to be relatively unstable under acidic, basic, and oxidative conditions, as well as upon exposure to UV radiation. researchgate.netresearchgate.net Conversely, the bulk powder of fluvoxamine maleate is relatively stable when exposed to visible light or heat. researchgate.netresearchgate.net While this provides some insight into the molecule's inherent stability, it is important to note that the stability of Fluvoxamine-d4 as an internal standard must be assessed within the biological matrix of interest under typical laboratory conditions, including bench-top stability, freeze-thaw cycles, and long-term storage.

Application in Pre-clinical and In Vitro Bioanalytical Method Development

Fluvoxamine-d4 (maleate) is a valuable tool in the development and validation of bioanalytical methods for pre-clinical and in vitro studies. These studies are essential for understanding the pharmacology, pharmacokinetics, and toxicology of a drug candidate in non-human models before it can be administered to humans.

Methods for Animal Tissue and Fluid Analysis

The development of a robust LC-MS/MS method using Fluvoxamine-d4 would enable the accurate determination of fluvoxamine concentrations in various animal matrices, such as rat or mouse plasma, and in tissue homogenates from organs like the brain, liver, and kidneys. This is crucial for establishing the absorption, distribution, metabolism, and excretion (ADME) profile of the drug in these pre-clinical models.

Methods for Cellular and Subcellular Fractions

The use of Fluvoxamine-d4 (maleate) in the analysis of fluvoxamine in cellular and subcellular fractions is not well-documented in the available scientific literature. However, the application of deuterated internal standards in such in vitro systems is a logical extension of their use in other biological matrices. clearsynth.com Such methods would be invaluable for investigating the cellular uptake, accumulation, and metabolism of fluvoxamine in various cell lines or in subcellular fractions like microsomes or cytosol. This information is critical for understanding the mechanism of action of the drug at a cellular level and for conducting in vitro metabolism and drug-drug interaction studies.

Application of Fluvoxamine D4 Maleate in in Vitro and Animal Drug Metabolism Research

In Vitro Metabolic Stability Studies of Fluvoxamine (B1237835) (Parent Compound)

In vitro metabolic stability assays are crucial in early drug discovery to predict the in vivo metabolic clearance of a drug candidate. In these experiments, the rate of disappearance of the parent drug is monitored over time upon incubation with various subcellular fractions or cells containing drug-metabolizing enzymes. The accuracy of these assays hinges on the precise quantification of the parent drug, a role for which Fluvoxamine-d4 (maleate) is ideally suited as an internal standard ijbpas.com.

Liver microsomes, which are vesicles of the endoplasmic reticulum, are rich in cytochrome P450 (CYP) enzymes, the primary enzymes responsible for Phase I metabolism of many drugs mdpi.com. Human and rat liver microsomes (HLM and RLM) are commonly used to assess the metabolic stability of compounds like fluvoxamine frontiersin.org. In a typical assay, fluvoxamine is incubated with liver microsomes and necessary cofactors (e.g., NADPH). Aliquots are taken at various time points, the reaction is stopped, and the remaining concentration of fluvoxamine is measured by LC-MS/MS. Fluvoxamine-d4 (maleate) is added to the samples during the workup process to account for variations in sample processing and instrument response, thereby ensuring accurate quantification.

Studies using these systems have shown that fluvoxamine is metabolized by multiple CYP isoforms, with CYP2D6 and CYP1A2 playing significant roles frontiersin.orgclinpgx.orgresearchgate.netnih.gov. In vitro inhibition studies in human liver microsomes have demonstrated that fluvoxamine is a potent inhibitor of CYP1A2 (Ki of 0.05-0.13 µM) and also inhibits CYP2C9, CYP2C19, and CYP3A4 drugbank.compsychopharmacologyinstitute.comresearchgate.net. The kinetic parameters of fluvoxamine metabolism, such as the Michaelis-Menten constant (Km), can also be determined in these systems.

ParameterSystemValueReference
Km Rat Liver Microsomes (RLM)4.74 µM frontiersin.org
Km Human Liver Microsomes (HLM)13.54 µM frontiersin.org
Ki (CYP1A2 inhibition) Human Liver Microsomes (HLM)0.05 - 0.13 µM drugbank.com
IC50 (Apatinib inhibition) Rat Liver Microsomes (RLM)0.19 µM frontiersin.org
IC50 (Apatinib inhibition) Human Liver Microsomes (HLM)6.42 µM frontiersin.org

This table presents key in vitro kinetic parameters for fluvoxamine metabolism and inhibition determined in liver microsomal systems.

While microsomes are excellent for studying Phase I metabolism, they lack the cytosolic enzymes responsible for many Phase II conjugation reactions. For a more comprehensive metabolic profile, other systems like isolated hepatocytes and S9 fractions are employed. The S9 fraction is a supernatant from a liver homogenate that contains both microsomes and cytosol, thereby incorporating both Phase I and Phase II enzymes mdpi.com. Hepatocytes, being intact cells, provide the most physiologically relevant in vitro model, containing a full complement of metabolic enzymes and cofactors.

In studies using these systems, Fluvoxamine-d4 (maleate) again functions as a critical internal standard for quantifying the decline of the parent drug concentration. The use of S9 fractions and hepatocytes allows for the investigation of both oxidative metabolism and subsequent conjugation reactions, providing a more complete picture of the drug's metabolic fate mdpi.comnih.gov.

The mean plasma half-life of fluvoxamine at steady state is approximately 15.6 hours in healthy young volunteers fda.govfda.gov. However, the elimination half-life can be prolonged in patients with liver cirrhosis and is also subject to non-linear kinetics, where clearance decreases with increasing doses nih.govnih.gov. The accuracy of the in vitro data used to predict these in vivo outcomes is significantly enhanced by the use of stable isotope-labeled internal standards like Fluvoxamine-d4 (maleate).

Elucidation of Fluvoxamine Metabolic Pathways Using Stable Isotope Tracing

Beyond its role as an internal standard, Fluvoxamine-d4 (maleate) can be used as a stable isotope tracer to identify and characterize metabolites. In this approach, a mixture of the unlabeled drug (fluvoxamine) and its deuterated counterpart (Fluvoxamine-d4) is incubated with a metabolic system. The mass spectrometer can differentiate between the unlabeled drug and its metabolites and the deuterium-labeled drug and its corresponding metabolites. Metabolites of fluvoxamine will appear in the mass spectrum as a pair of peaks (a doublet) separated by four mass units (the mass difference contributed by the four deuterium (B1214612) atoms), which is a distinctive signature that simplifies their identification in a complex biological matrix nih.govescholarship.org.

Fluvoxamine undergoes extensive Phase I metabolism in the liver researchgate.netnih.gov. The use of Fluvoxamine-d4 as a tracer can confirm the structures of known metabolites and help identify novel ones. The deuterium label is chemically stable and is retained during metabolic transformations unless it is located at a site of metabolism.

The primary metabolic pathways for fluvoxamine have been identified as:

Oxidative Demethylation: This is the main metabolic route, where the methoxy group is oxidatively demethylated by CYP2D6. This forms a fluvoxaminoalcohol intermediate, which is further oxidized to the major, pharmacologically inactive metabolite, fluvoxamine acid clinpgx.orgresearchgate.netnih.gov. This single metabolite can account for 30-60% of the urinary metabolites clinpgx.org.

Oxidative Deamination: A secondary pathway involves the substitution or removal of the amino group, a process mediated primarily by CYP1A2 clinpgx.orgnih.gov. This pathway accounts for 20-40% of urinary metabolites clinpgx.org.

In total, eleven metabolites have been identified in human urine, nine of which have been structurally characterized clinpgx.orgnih.govnih.gov. Using Fluvoxamine-d4 as a tracer would cause each of these eleven metabolites to appear as a distinct isotopic doublet in mass spectrometry analysis, confirming their origin from the parent drug.

Metabolic PathwayPrimary Enzyme(s)Key Metabolite(s)Reference
Oxidative Demethylation CYP2D6, Alcohol DehydrogenaseFluvoxamine acid (major metabolite) clinpgx.orgresearchgate.netnih.gov
Oxidative Deamination CYP1A2Metabolites from removal/substitution of the amino group clinpgx.orgnih.gov

This table summarizes the major Phase I metabolic pathways of fluvoxamine and the enzymes involved.

Phase II metabolism involves the conjugation of a drug or its Phase I metabolite with an endogenous molecule, such as glucuronic acid, sulfate, or an amino acid, to form a more water-soluble conjugate that can be easily excreted uomus.edu.iqreactome.org. While fluvoxamine is known to be extensively metabolized and excreted in the urine (approximately 94% of a dose), specific details on its Phase II conjugates are less characterized than its Phase I metabolites fda.gov.

One known Phase II metabolite is an N-acetylated analog of fluvoxamine acid, which, along with fluvoxamine acid itself, accounts for about 60% of urinary excretion products drugbank.com. The stable isotope tracing technique using Fluvoxamine-d4 (maleate) is particularly powerful for identifying such conjugates. The characteristic isotopic doublet created by the deuterium label would allow researchers to screen complex biological fluids like urine or bile and readily distinguish drug-related conjugates from the vast number of endogenous molecules, facilitating the characterization of the complete metabolic profile of fluvoxamine.

Mass Spectrometric Identification of Labeled Metabolites

The primary utility of Fluvoxamine-d4 in metabolic research lies in its application as an internal standard for the quantification of fluvoxamine in biological matrices using liquid chromatography-mass spectrometry (LC-MS/MS). In this context, a known concentration of Fluvoxamine-d4 is added to biological samples (e.g., plasma, urine) prior to extraction and analysis. Due to its identical chemical properties to the unlabeled drug, it co-elutes during chromatography and exhibits similar ionization efficiency in the mass spectrometer's ion source. However, its increased mass (typically +4 Da) allows for its distinct detection from the analyte. This ratiometric measurement corrects for variability in sample preparation and instrument response, ensuring accurate and precise quantification of fluvoxamine.

While Fluvoxamine-d4 is predominantly used as an internal standard, the principles of its detection are directly applicable to the identification of its metabolites. When Fluvoxamine-d4 is used as the substrate in in vitro or in vivo metabolism studies, the deuterium label is retained in its metabolites. This results in a characteristic mass shift in the mass spectra of the metabolites compared to those formed from unlabeled fluvoxamine. For instance, if a primary metabolic pathway of fluvoxamine is oxidative demethylation, the resulting deuterated metabolite will exhibit a mass that is four units higher than the corresponding unlabeled metabolite. This mass shift provides a powerful tool for distinguishing drug-related material from endogenous matrix components and for confirming the identity of metabolites.

The fragmentation pattern of deuterated metabolites in tandem mass spectrometry (MS/MS) can also provide valuable structural information. The deuterium atoms can influence fragmentation pathways, leading to characteristic neutral losses or fragment ions that confirm the location of the label and aid in the structural elucidation of the metabolite.

Application Technique Utility of Fluvoxamine-d4
Quantitative BioanalysisLC-MS/MSServes as an internal standard for accurate quantification of fluvoxamine.
Metabolite IdentificationHigh-Resolution MS, MS/MSThe +4 Da mass shift aids in distinguishing drug metabolites from endogenous compounds.
Structural ElucidationTandem MS (MS/MS)Fragmentation patterns of deuterated metabolites help confirm their chemical structures.

Enzyme Kinetics and Cytochrome P450 (CYP) Isozyme Profiling

Fluvoxamine is a known inhibitor of several cytochrome P450 enzymes, which are crucial for the metabolism of numerous drugs. While specific studies focusing exclusively on Fluvoxamine-d4 are limited, the isotopic substitution is not expected to significantly alter its inhibitory potential. Therefore, data from studies on non-deuterated fluvoxamine are considered relevant.

Fluvoxamine is a potent inhibitor of CYP1A2 and a clinically significant inhibitor of CYP2C19. nih.gov In vitro studies using human liver microsomes have determined the inhibitory constants (Ki) of fluvoxamine for these enzymes. The Ki value is a measure of the inhibitor's binding affinity to the enzyme. A lower Ki value indicates a more potent inhibitor.

Research has shown that fluvoxamine is a very potent inhibitor of CYP1A2, with reported Ki values in the nanomolar range. nih.gov For example, studies have demonstrated Ki values for fluvoxamine's inhibition of CYP1A2 to be between 0.08 and 0.28 µM. nih.gov Fluvoxamine also inhibits CYP2C19, with reported Ki values in the low micromolar range. nih.gov One study found the Ki value for fluvoxamine inhibition of CYP2C19 to be 0.69 µM for the formation of one metabolite of the probe substrate and 4.7 µM for another. nih.gov

CYP Isozyme Probe Substrate Inhibitory Constant (Ki) of Fluvoxamine
CYP1A2Caffeine0.08 - 0.28 µM nih.gov
CYP2C19Proguanil0.69 µM / 4.7 µM nih.gov

Mechanism-based inhibition (MBI) is a type of irreversible enzyme inhibition where the inhibitor is converted by the enzyme into a reactive metabolite that covalently binds to the enzyme, leading to its inactivation. While fluvoxamine is a known inhibitor of several CYPs, there is limited specific research available that has utilized Fluvoxamine-d4 to investigate its potential as a mechanism-based inhibitor. However, the general principles of using isotopically labeled compounds in MBI studies are well-established. Deuterium labeling can be employed to study the kinetic isotope effect, which can provide insights into the rate-limiting steps of the metabolic activation process leading to MBI.

Metabolic "soft spots" are chemically labile positions on a drug molecule that are prone to metabolism by enzymes such as CYPs. Identifying these soft spots is a crucial step in drug discovery, as modifications at these positions can improve the metabolic stability and pharmacokinetic profile of a drug candidate.

While direct studies employing Fluvoxamine-d4 for the primary purpose of identifying its own metabolic soft spots are not prevalent in the literature, the use of deuterated compounds is a valuable strategy in this area of research. By selectively replacing hydrogen atoms with deuterium at various positions on a molecule, researchers can investigate the kinetic isotope effect on its metabolism. A significant decrease in the rate of metabolism at a specific deuterated position indicates that this site is a metabolic soft spot. This information can then guide medicinal chemists in designing more metabolically stable analogues.

In Vivo Metabolic Studies in Animal Models (Non-human Pharmacokinetics)

The use of isotopically labeled compounds is fundamental to conducting in vivo metabolic studies in animal models. These studies are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) of a drug candidate.

While studies specifically detailing the in vivo tracking of Fluvoxamine-d4 and its metabolites in animal models are not widely published, the methodology is analogous to studies that have used radiolabeled fluvoxamine (e.g., with 14C). nih.gov In such studies, the labeled compound is administered to animals (e.g., rats, dogs), and biological samples such as urine, feces, blood, and various tissues are collected over time.

Role in Mechanistic Pharmacology Research Pre Clinical and in Vitro Focus

Investigation of Receptor Binding Affinity and Target Selectivity

In vitro binding assays are fundamental to characterizing the molecular targets of a compound. For Fluvoxamine-d4 (maleate), its binding profile is understood through extensive studies on fluvoxamine (B1237835), revealing high affinity and selectivity for its primary targets while showing minimal interaction with other receptors, which helps to explain its specific neurochemical effects. fda.govpsychopharmacologyinstitute.com

The primary mechanism of action for fluvoxamine is the potent and selective inhibition of the serotonin (B10506) transporter (SERT). patsnap.com Preclinical in vitro and in vivo studies have consistently demonstrated that fluvoxamine is a powerful inhibitor of the serotonin reuptake transporter in brain neurons. fda.govfda.gov This inhibition leads to an increase in the concentration of serotonin in the synaptic cleft, enhancing serotonergic neurotransmission. patsnap.comnih.gov This action is presumed to be the link to its pharmacological effects. fda.govfda.gov

Table 1: In Vitro Receptor and Transporter Binding Profile of Fluvoxamine
TargetAffinity/ActivityFinding
Serotonin Transporter (SERT)High Affinity InhibitorPotent and specific inhibitor of serotonin reuptake in brain neurons. fda.govfda.gov
Sigma-1 ReceptorHigh Affinity AgonistPossesses the strongest activity at the sigma-1 receptor among SSRIs with low-nanomolar affinity. psychopharmacologyinstitute.comnih.gov
Adrenergic (Alpha and Beta) ReceptorsNo Significant AffinityLacks meaningful interaction, distinguishing it from older tricyclic antidepressants. fda.govfda.govdrugbank.com
Muscarinic ReceptorsNo Significant AffinityMinimal affinity for cholinergic muscarinic receptors. psychopharmacologyinstitute.comfda.gov
Dopaminergic ReceptorsNo Significant AffinityDoes not significantly bind to dopamine (B1211576) D2 receptors. fda.govdrugbank.com
Histaminergic ReceptorsNo Significant AffinityLacks affinity for histamine (B1213489) H1 receptors. fda.govdrugbank.com

Transporter-Mediated Uptake and Efflux Studies (e.g., P-glycoprotein, OATPs)

The interaction of compounds with membrane transporters like P-glycoprotein (P-gp) is critical for understanding their disposition, particularly across the blood-brain barrier. Studies investigating fluvoxamine's interaction with P-gp have yielded nuanced results. Some in vitro research has identified fluvoxamine as a substrate for P-gp, suggesting it may be subject to active efflux. Conversely, other studies using fluorometric assays in cell systems have demonstrated that fluvoxamine possesses intermediate P-gp inhibitory activity. These findings indicate a complex interaction that may involve both substrate and inhibitory actions at this key efflux transporter. Information regarding interactions with other transporters, such as Organic Anion-Transporting Polypeptides (OATPs), is less characterized in the scientific literature.

In Vitro Pharmacological Characterization in Defined Biological Systems

Beyond primary receptor binding, in vitro systems are used to define a compound's broader pharmacological effects. Fluvoxamine's selectivity is a key characteristic, with studies confirming it has very weak or no significant effects on norepinephrine (B1679862) and dopamine neuronal reuptake. drugbank.com Furthermore, its lack of affinity for adrenergic, muscarinic, histaminergic, dopaminergic, and other serotonin receptors (5HT1A, 5HT1B, 5HT2) has been consistently shown. fda.govdrugbank.com This high selectivity for SERT and the sigma-1 receptor is a defining feature of its pharmacological profile. psychopharmacologyinstitute.com

More recent in vitro work has explored the functional consequences of its sigma-1 receptor agonism. In cell and animal models of inflammation, fluvoxamine has been shown to regulate inflammatory cytokine activity and gene expression. nih.gov This anti-inflammatory effect is believed to be mediated through its agonistic action on sigma-1 receptors, which are important modulators of cellular stress responses and inflammation. nih.gov

Applications in Animal Models for Mechanistic Elucidation of Pharmacological Effects (e.g., neurochemical changes, behavioral models without clinical implication)

Animal models are indispensable for examining the in vivo effects of a compound on complex neurochemical and behavioral systems. Fluvoxamine has been used in various rodent models to explore its pharmacological mechanisms.

Microdialysis studies in rats have provided direct evidence of its primary mechanism. Following administration, fluvoxamine causes a substantial, concentration-dependent increase in extracellular serotonin levels in brain regions like the frontal cortex. nih.gov One study developed a mechanistic model showing that after an intravenous infusion in rats, serotonin concentrations increased to approximately 450-600% of baseline values, which was directly related to the blockade of SERT. nih.gov

Other studies have investigated downstream neurochemical changes. In a postnatal stress rat model of Parkinson's disease, long-term fluvoxamine treatment was found to attenuate decreases in both dopamine and serotonin levels in the striatum, prefrontal cortex, and hippocampus following a neurotoxic lesion. nih.govresearchgate.net This suggests that beyond its immediate effect on serotonin, fluvoxamine may influence the vulnerability and function of other neurotransmitter systems under conditions of stress or injury. nih.govresearchgate.net Pretreatment with fluvoxamine in mice undergoing PET imaging with a dopamine transporter ligand also resulted in increased striatal uptake, suggesting complex interactions with the dopamine system or metabolic pathways of the imaging agent. nih.gov

Table 2: Summary of Mechanistic Findings in Preclinical Animal Models
Animal ModelKey InterventionMechanistic Finding
Rat (Microdialysis)Acute intravenous infusion of fluvoxamineIncreased extracellular 5-HT concentrations in the frontal cortex to 450-600% of baseline, directly correlating with SERT inhibition. nih.gov
Rat (Postnatal Stress / 6-OHDA Lesion)Long-term fluvoxamine treatmentAttenuated the 6-OHDA-induced depletion of dopamine and serotonin in the striatum, prefrontal cortex, and hippocampus. nih.govresearchgate.net
Mouse (PET Imaging)Fluvoxamine pretreatment before [18F]FP-CIT PET scanIncreased striatal uptake of the dopamine transporter radioligand, suggesting modulation of the dopaminergic system or tracer metabolism. nih.gov

Impurity Profiling and Quality Control Applications of Fluvoxamine D4 Maleate

Development of Deuterated Reference Standards for Fluvoxamine-Related Impurities

The development of deuterated reference standards is a meticulous process that involves the synthesis and rigorous characterization of isotope-labeled compounds. These standards are designed to be chemically identical to their non-labeled counterparts, with the key difference being the substitution of one or more hydrogen atoms with deuterium (B1214612). This substitution results in a higher molecular weight, allowing for their differentiation in mass spectrometry-based analytical techniques. acanthusresearch.com

The synthesis of deuterated standards can be achieved through various methods, including hydrogen-deuterium exchange processes or complete synthesis using isotope-containing building blocks. acanthusresearch.com For Fluvoxamine-related impurities, this involves introducing deuterium atoms at stable positions within the molecular structure of each potential impurity. Following synthesis, each deuterated standard undergoes extensive characterization to confirm its identity, purity, and isotopic enrichment. This is typically accomplished using a suite of analytical techniques, including:

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the molecular structure and the position of the deuterium labels.

Mass Spectrometry (MS): To verify the molecular weight and determine the degree of isotopic labeling.

High-Performance Liquid Chromatography (HPLC): To assess the chemical purity of the standard.

A comprehensive Certificate of Analysis (CoA) is generated for each batch of a deuterated reference standard, documenting these characterization data and ensuring its suitability for use in quantitative analysis. synzeal.com

Below is a table of known Fluvoxamine (B1237835) impurities for which deuterated reference standards can be developed:

Impurity NameChemical NameType of Impurity
Fluvoxamine EP Impurity A2-[[[(1E)-1-[4-(Trifluoromethyl)phenyl]pentylidene]amino]oxy]ethanamineProcess/Degradation
Fluvoxamine EP Impurity B(Z)-5-Methoxy-1-[4-(trifluoromethyl)phenyl]-1-pentanone O-(2-aminoethyl)oximeIsomeric Impurity
Fluvoxamine EP Impurity C5-Methoxy-1-[4-(trifluoromethyl)phenyl]pentan-1-one O-(carboxymethyl)oximeProcess Impurity
Fluvoxamine EP Impurity D5-Methoxy-1-[4-(trifluoromethyl)phenyl]pentan-1-oneProcess Impurity
Fluvoxamine Acid3-({[(E)-[5-Methoxy-1-[4-(trifluoromethyl)phenyl]pentylidene]amino}oxy)propanoic acidMetabolite/Degradation
Fluvoxamine Maleic Acid Monoamide Impurity(2Z)-4-({2-[({(E)-5-methoxy-1-[4-(trifluoromethyl)phenyl]pentylidene}amino)oxy]ethyl}amino)-4-oxobut-2-enoic acidDegradation

Application in Analytical Method Development and Validation for Impurity Quantification

Fluvoxamine-d4 (maleate) serves as an ideal internal standard in the development and validation of analytical methods for the quantification of impurities in Fluvoxamine API, particularly in liquid chromatography-mass spectrometry (LC-MS) based methods. ijbpas.com The use of a stable isotope-labeled internal standard is widely recognized for its ability to improve the accuracy and precision of quantitative analyses by compensating for variations in sample preparation, injection volume, and matrix effects. acanthusresearch.com

During method development, Fluvoxamine-d4 (maleate) is added at a known concentration to all calibration standards, quality control samples, and test samples. As it co-elutes with the non-labeled Fluvoxamine and its impurities, it experiences similar ionization and potential suppression or enhancement in the mass spectrometer's ion source. By calculating the ratio of the analyte's response to the internal standard's response, these variations can be effectively normalized. lcms.cz

The validation of these analytical methods is performed in accordance with the International Council for Harmonisation (ICH) guidelines, assessing parameters such as:

Specificity: The ability of the method to differentiate and quantify the impurities in the presence of the API and other potential components.

Linearity: The demonstration of a linear relationship between the concentration of the impurity and the analytical response over a defined range.

Accuracy: The closeness of the measured value to the true value, often determined through recovery studies.

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

Limit of Detection (LOD): The lowest amount of an impurity in a sample that can be detected but not necessarily quantitated as an exact value.

Limit of Quantitation (LOQ): The lowest amount of an impurity in a sample that can be quantitatively determined with suitable precision and accuracy.

Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters.

The following table presents typical validation parameters for an HPLC method for Fluvoxamine analysis, which would be similarly applied to impurity quantification methods using Fluvoxamine-d4 (maleate).

Validation ParameterTypical Acceptance Criteria
Linearity (Correlation Coefficient, r²)≥ 0.998
Accuracy (% Recovery)98.0% to 102.0%
Precision (% RSD)≤ 2.0%
LODSignal-to-Noise ratio of 3:1
LOQSignal-to-Noise ratio of 10:1

Role in Quality Control and Quality Assurance Processes for Fluvoxamine Active Pharmaceutical Ingredient (API)

In the realm of pharmaceutical manufacturing, quality control (QC) and quality assurance (QA) are paramount to ensuring that every batch of Fluvoxamine API meets the required purity and quality standards. Fluvoxamine-d4 (maleate) plays a vital role in these processes by enabling the accurate and reliable quantification of impurities. alfa-chemistry.com

Quality Control (QC):

During the manufacturing process of Fluvoxamine API, QC laboratories routinely test raw materials, in-process samples, and the final product for the presence and levels of impurities. The use of Fluvoxamine-d4 (maleate) as an internal standard in these tests ensures the consistency and reliability of the results. This is particularly important for:

In-process monitoring: To track the formation of impurities during synthesis and optimize reaction conditions to minimize their levels.

Final product release testing: To confirm that the levels of all specified and unspecified impurities in the final API are within the limits set by regulatory authorities.

Stability studies: To monitor the formation of degradation products over time under various storage conditions, thereby establishing the shelf-life of the API. nih.govnih.gov

Quality Assurance (QA):

The QA department is responsible for ensuring that all aspects of the manufacturing process are in compliance with Good Manufacturing Practices (GMP). The data generated from QC testing, which relies on the accuracy provided by standards like Fluvoxamine-d4 (maleate), is a cornerstone of the QA function. This data provides the necessary evidence to:

Approve or reject batches of API: Based on whether the impurity profile meets the predefined specifications.

Conduct trend analysis: To identify any shifts in the impurity profile over time, which could indicate a problem with the manufacturing process.

Support regulatory filings: To provide comprehensive data on the impurity profile of the API to regulatory agencies such as the FDA and EMA. synzeal.com

Traceability and Comparability with Pharmacopeial Standards (e.g., USP, EP)

While Fluvoxamine-d4 (maleate) itself may not be an official pharmacopeial standard, its use is intrinsically linked to the standards set by pharmacopeias such as the United States Pharmacopeia (USP) and the European Pharmacopoeia (EP). The traceability of analytical results obtained using a deuterated standard to pharmacopeial standards is established through a process of validation and comparison. edqm.eu

The pharmacopeias provide official reference standards for Fluvoxamine Maleate (B1232345) and some of its known impurities. pharmacopoeia.comsigmaaldrich.comsigmaaldrich.comusp.org These primary standards are used to:

Qualify and calibrate in-house (secondary) reference standards: The purity of in-house standards, including deuterated ones, is often determined by comparing them against the official pharmacopeial standards.

Validate analytical methods: The accuracy of an analytical method using Fluvoxamine-d4 (maleate) as an internal standard can be demonstrated by analyzing samples containing known amounts of pharmacopeial impurity reference standards. The results should be comparable and within acceptable limits.

The use of a deuterated internal standard in conjunction with official pharmacopeial reference standards for the non-labeled impurities creates a robust analytical framework. This approach ensures that the impurity quantification is not only precise and accurate but also traceable to the internationally recognized standards, thereby meeting the stringent requirements of regulatory bodies worldwide.

The following table lists some of the official Fluvoxamine-related reference standards available from pharmacopeias:

Reference StandardPharmacopeia
Fluvoxamine MaleateUSP, EP, BP
Fluvoxamine Impurity DEP, BP
Fluvoxamine for system suitabilityEP

By employing Fluvoxamine-d4 (maleate) in a well-validated analytical method, pharmaceutical manufacturers can confidently ensure the quality, safety, and consistency of their Fluvoxamine API, in full compliance with global regulatory expectations.

Q & A

Q. What strategies resolve discrepancies in solubility data for Fluvoxamine-d4 maleate across different studies?

  • Methodological Answer : Discrepancies may arise from variations in solvent purity, temperature, or agitation methods. Standardize solubility testing per USP protocols: dissolve 50 mg of compound in 50 mL solvent (e.g., water, DMSO) at 25°C with 50 rpm agitation for 30 minutes. Measure absorbance at 270 nm and calculate solubility percentage using: Solubility (%)=Asample×Cstandard×VsolventAstandard×Wsample×100\text{Solubility (\%)} = \frac{A_{\text{sample}} \times C_{\text{standard}} \times V_{\text{solvent}}}{A_{\text{standard}} \times W_{\text{sample}}} \times 100

    Replicate tests across three independent batches to confirm reproducibility .

Q. How can researchers validate the stability of Fluvoxamine-d4 maleate under long-term storage conditions?

  • Methodological Answer : Conduct accelerated stability studies by storing aliquots at -20°C, 4°C, and 25°C for 0–6 months. Analyze degradation using HPLC-UV at monthly intervals. Monitor peak area reductions for the parent compound and increases in degradants like Valerophenone derivatives. Apply Arrhenius kinetics to predict shelf-life, assuming Q₁₀ (temperature coefficient) = 2–3 for typical small molecules .

Q. What analytical methods are critical for distinguishing Fluvoxamine-d4 maleate from its non-deuterated counterpart in biological matrices?

  • Methodological Answer : Use isotope dilution mass spectrometry (IDMS) with a deuterated internal standard (e.g., Fluvoxamine-d₃). Prepare calibration curves in blank plasma/serum (1–1000 ng/mL) and extract samples via solid-phase extraction (SPE). Employ a triple quadrupole MS in MRM mode, monitoring transitions m/z 434.2 → 288.1 (Fluvoxamine-d4) and m/z 430.2 → 284.1 (non-deuterated). Validate precision (CV <15%) and accuracy (85–115% recovery) per FDA guidelines .

Data Analysis and Contradiction Resolution

Q. How should researchers address conflicting results in Fluvoxamine-d4 maleate’s metabolic half-life across species?

  • Methodological Answer : Cross-species variability often arises from differences in CYP450 isoform activity (e.g., CYP2D6 in humans vs. CYP2C11 in rats). Perform in vitro microsomal stability assays using liver S9 fractions from each species. Normalize data to protein content and calculate intrinsic clearance (CL₍ᵢₙₜ₎). Use scaling factors (e.g., hepatic blood flow) to extrapolate to in vivo models. Reconcile discrepancies by adjusting for species-specific enzyme kinetics .

Q. What statistical approaches are recommended for analyzing dose-response relationships in Fluvoxamine-d4 maleate efficacy studies?

  • Methodological Answer : Fit data to a four-parameter logistic model (Hill equation): E=Emin+EmaxEmin1+10(log10EC50log10[D])×nHE = E_{\text{min}} + \frac{E_{\text{max}} - E_{\text{min}}}{1 + 10^{(\log_{10}EC_{50} - \log_{10}[D]) \times n_H}}

where EE = effect, [D][D] = dose, nHn_H = Hill coefficient. Use nonlinear regression (e.g., GraphPad Prism) to estimate EC₅₀ and compare confidence intervals between deuterated/non-deuterated groups. Apply ANOVA with post-hoc Tukey tests for multi-group comparisons .

Methodological Best Practices

Q. What precautions are essential when handling Fluvoxamine-d4 maleate in aquatic toxicity assays?

  • Methodological Answer : Due to its GHS09 classification (H410: long-term aquatic toxicity), use secondary containment (e.g., spill trays) and avoid direct discharge into water systems. For in vivo ecotoxicity studies, conduct tests in sealed systems with activated carbon filtration. Quantify environmental residues via SPE-LC-MS/MS (LOQ = 1 ng/L) and adhere to OECD 203 guidelines for fish acute toxicity testing .

Q. How can researchers ensure reproducibility in formulating Fluvoxamine-d4 maleate for controlled-release studies?

  • Methodological Answer : Optimize nanoproniosomal gels using a lipid-surfactant matrix (e.g., lecithin:cholesterol:Tween 80 = 7:2:1). Characterize particle size (DLS), encapsulation efficiency (ultrafiltration-HPLC), and ex vivo permeation (Franz cells with excised skin). Validate in vivo release kinetics in rodent models by sampling plasma at 0, 2, 4, 8, 12, and 24 hours post-administration .

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